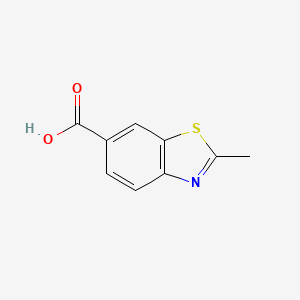

2-Methyl-1,3-benzothiazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60500. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQGCDTPJOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289367 | |

| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-28-2 | |

| Record name | 6941-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Methyl-1,3-benzothiazole-6-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid. This is followed by the cyclocondensation of this intermediate with a suitable methylating agent, typically acetic acid or acetic anhydride, to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis steps. It is important to note that while the synthesis of the target molecule is based on established benzothiazole formation reactions, specific yield data for this exact compound is not widely reported. The data presented for the second step is based on analogous reactions.

| Step | Reactant(s) | Reagent(s) | Product | Reported Yield |

| 1 | 3-Amino-4-chlorobenzoic acid | 1. NaNO2, HCl 2. Potassium ethyl xanthate, NiCl2 3. KOH 4. HCl | 4-Amino-3-mercaptobenzoic acid | Yields for this specific conversion can vary, but similar reactions typically proceed in moderate to good yields. |

| 2 | 4-Amino-3-mercaptobenzoic acid | Acetic anhydride, Glacial acetic acid | This compound | 90-92% (based on analogous synthesis of 2-methyl-halo-benzothiazoles)[1] |

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid

This procedure is adapted from a known method for the synthesis of mercaptobenzoic acid derivatives.

Materials:

-

3-Amino-4-chlorobenzoic acid

-

5N Hydrochloric acid

-

Sodium nitrite (NaNO2)

-

Potassium ethyl xanthate

-

Nickel chloride (NiCl2)

-

Potassium hydroxide (KOH)

Procedure:

-

A suspension of 3-amino-4-chlorobenzoic acid (34.3 g) in 5N hydrochloric acid (120 ml) is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (14.5 g) in water (35 ml) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

The resulting yellow diazonium solution is then added to a solution of potassium ethyl xanthate (37.5 g) and nickel chloride (0.2 g) in water (60 ml) at 45-50 °C.

-

After the initial vigorous nitrogen evolution subsides, the mixture is heated to 70 °C to complete the reaction.

-

The mixture is cooled, and the precipitated solid is collected by filtration and washed with water.

-

The solid is then refluxed in a solution of potassium hydroxide (60 g) in water (300 ml) for 2 hours.

-

The reaction mixture is cooled and filtered. The filtrate is then acidified with excess hydrochloric acid to precipitate the crude 4-amino-3-mercaptobenzoic acid.

-

The crude product can be purified by recrystallization from aqueous ethanol.

Step 2: Synthesis of this compound

This protocol is based on analogous syntheses of 2-methylbenzothiazole derivatives from 2-aminothiophenols.[1]

Materials:

-

4-Amino-3-mercaptobenzoic acid

-

Glacial acetic acid

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, 4-amino-3-mercaptobenzoic acid (1 equivalent) is dissolved in glacial acetic acid.

-

Acetic anhydride (approximately 2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (around 120-130 °C) for 1.5-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product.

-

The precipitate is collected by filtration and washed with a small amount of cold glacial acetic acid, followed by water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The physicochemical properties of this specific derivative are crucial for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental protocols for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively available in public literature. However, data for structurally related compounds provides valuable context. The following table summarizes the known information for the target compound and its close analogs.

| Property | This compound | Benzothiazole-6-carboxylic acid | 2-Methylbenzothiazole |

| CAS Number | 6941-28-2[4] | 3622-35-3 | 120-75-2[5] |

| Molecular Formula | C₉H₇NO₂S[4] | C₈H₅NO₂S | C₈H₇NS[5] |

| Molecular Weight | 193.22 g/mol [6] | 179.19 g/mol | 149.21 g/mol [5][7] |

| Physical Form | Solid[4] | Solid | Liquid[5] |

| Melting Point | Not available | 245-251 °C | 11-14 °C[5][7] |

| Boiling Point | Not available | 387.7 ± 15.0 °C (Predicted) | 238 °C[5][7] |

| pKa | Not available | 3.70 ± 0.30 (Predicted) | Not applicable |

| Solubility | Sparingly soluble in water[8] | Not available | Slightly soluble in water[5] |

| LogP | Not available | Not available | 3.0 (XLogP3)[5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in the field and applicable to substituted benzothiazole carboxylic acids.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol if the compound has low aqueous solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is then determined as the pH at the half-equivalence point (the "half-volume method").

Solubility Assessment

Solubility is a crucial parameter that influences a drug's bioavailability. A qualitative assessment can be performed to classify the compound's solubility characteristics.

Methodology:

-

Water Solubility: A small amount of the compound (e.g., 1-5 mg) is added to a known volume of water (e.g., 1 mL) in a vial. The mixture is agitated at a constant temperature. Visual inspection determines if the compound has dissolved.

-

pH-Dependent Solubility:

-

5% Sodium Hydroxide (NaOH): To a suspension of the compound in water, a 5% NaOH solution is added. Dissolution indicates the formation of a more soluble salt, characteristic of an acidic compound.

-

5% Sodium Bicarbonate (NaHCO₃): To a suspension of the compound in water, a 5% NaHCO₃ solution is added. Effervescence (release of CO₂) and dissolution are indicative of a carboxylic acid.

-

5% Hydrochloric Acid (HCl): To a suspension of the compound in water, a 5% HCl solution is added. This test is more relevant for basic compounds but can be used to confirm the absence of basic functional groups.

-

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol or a buffered aqueous solution).

-

Equal volumes of pre-saturated n-octanol and the buffered aqueous phase (e.g., phosphate buffer at pH 7.4) are added to a flask.

-

The compound solution is added to the flask, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Conclusion

This technical guide provides an overview of the known physicochemical properties of this compound and details the standard experimental protocols for their determination. While specific experimental data for this compound is limited in the public domain, the provided methodologies offer a robust framework for its comprehensive characterization. Such data is indispensable for the rational design and development of new therapeutic agents based on the benzothiazole scaffold. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzothiazole-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-メチルベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemistryjournal.net [chemistryjournal.net]

2-Methyl-1,3-benzothiazole-6-carboxylic acid CAS number 6941-28-2 properties

An In-depth Technical Guide on 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS Number: 6941-28-2)

Disclaimer: Detailed experimental data and specific biological studies for this compound (CAS 6941-28-2) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound and closely related analogs, supplemented with established methodologies for its synthesis and biological evaluation.

Core Compound Properties

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a carboxylic acid group at the 6-position. This structure imparts potential for diverse chemical reactions and biological activities.

| Property | Value | Source |

| CAS Number | 6941-28-2 | |

| Molecular Formula | C₉H₇NO₂S | |

| Molecular Weight | 193.22 g/mol | |

| Physical Form | Solid | |

| SMILES | Cc1nc2ccc(cc2s1)C(=O)O | |

| InChI | 1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) |

Physicochemical Data

| Property | This compound | 2-Methylbenzothiazole (CAS: 120-75-2) | Benzothiazole-6-carboxylic acid (CAS: 3622-35-3) |

| Melting Point | Not available | 11-14 °C | 245-251 °C[1][2] |

| Boiling Point | Not available | 238 °C | 387.7±15.0 °C (Predicted)[2] |

| Density | Not available | 1.173 g/mL at 25 °C | 1.508±0.06 g/cm³ (Predicted)[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Not specified | Not specified |

Spectral Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known properties of its functional groups and related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.8 | Singlet |

| Aromatic Protons (Benzene Ring) | 7.5 - 8.5 | Multiplets |

| Carboxylic Acid Proton (-COOH) | > 10 | Broad Singlet |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[3][4][5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons, the quaternary carbons of the benzothiazole ring system, and the carboxylic acid carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~20 |

| Aromatic Carbons (C-H) | 120 - 135 |

| Quaternary Carbons (Benzothiazole Ring) | 130 - 155 |

| Thiazole Carbon (C=N) | ~165 |

| Carboxylic Acid Carbon (-COOH) | 165 - 175 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[6][7][8][9][10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N stretch of the thiazole ring, and C-H and C=C stretches of the aromatic system.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 |

| C=N Stretch (Thiazole) | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is based on established methods for the formation of the benzothiazole ring system.[11][12][13][14]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as glacial acetic acid or toluene. To this suspension, add acetic anhydride (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

General Protocol for Antimicrobial Activity Screening (Microbroth Dilution Assay)

Given that benzothiazole derivatives are known for their antimicrobial properties, a standard microbroth dilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).[15]

Experimental Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[16][17]

Potential as an Anticancer Agent

Many benzothiazole derivatives have demonstrated potent anticancer activity.[16] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Hypothesized Anticancer Mechanism:

Caption: Hypothesized mechanism of anticancer action.

Potential as an Antimicrobial Agent

The benzothiazole nucleus is a core component of various antimicrobial agents.[15] The mode of action can vary, including disruption of the cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a foundational understanding of its properties based on related compounds and outlines standard methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectral characteristics, and biological activities of this promising molecule.

References

- 1. ベンゾチアゾール-6-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. BENZOTHIAZOLE-6-CARBOXYLIC ACID CAS#: 3622-35-3 [m.chemicalbook.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS No: 6941-28-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles for similar benzothiazole derivatives. It also includes detailed, generalized experimental protocols for acquiring such data.

Compound Overview

This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system. This structure is a common scaffold in medicinal chemistry. The carboxylic acid group imparts acidic properties and potential for various chemical modifications, while the methyl group at the 2-position influences its electronic properties and reactivity. Accurate spectroscopic characterization is crucial for confirming its identity and purity in research and development settings.

Chemical Structure:

-

Molecular Formula: C₉H₇NO₂S[1]

-

Molecular Weight: 193.22 g/mol [1]

-

InChI Key: SWCQGCDTPJOMFY-UHFFFAOYSA-N

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.50 | d | 1H | H-7 |

| ~8.10 | dd | 1H | H-5 |

| ~7.90 | d | 1H | H-4 |

| ~2.80 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~165.0 | C-2 |

| ~154.0 | C-7a |

| ~135.0 | C-3a |

| ~128.0 | C-6 |

| ~126.0 | C-5 |

| ~124.0 | C-4 |

| ~122.0 | C-7 |

| ~20.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic/Thiazole ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Broad | O-H bend (Out-of-plane, Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]⁺ (Molecular ion) |

| 178 | Medium | [M - CH₃]⁺ |

| 148 | Medium | [M - COOH]⁺ |

| 121 | High | Fragmentation of the benzothiazole ring |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[3]

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[3]

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or ATR setup) in the sample compartment of the FT-IR spectrometer.

-

Record a background spectrum of the empty instrument (or a blank KBr pellet).

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method. The sample is dissolved in a volatile solvent and injected into the GC.

-

Alternatively, for less volatile compounds, direct infusion via a solids probe can be used.

-

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are also suitable, especially for ensuring the observation of the molecular ion.[4]

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

-

-

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of different ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass of the ions can be determined, which allows for the calculation of the elemental composition.

-

Visualizations

References

Unveiling 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Overview of its Synthesis and History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-Methyl-1,3-benzothiazole-6-carboxylic acid (C₉H₇NO₂S), a significant heterocyclic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

Below is a summary of the key identifiers and properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6941-28-2 |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Appearance | Solid |

| SMILES String | Cc1nc2ccc(cc2s1)C(O)=O |

| InChI | 1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) |

Discovery and Historical Context

The first documented synthesis of this compound was reported in the scientific journal Synthetic Communications in 1996.[1][2] This initial preparation marked its entry into the chemical literature, providing a foundation for its subsequent use as a building block in organic synthesis. While the benzothiazole scaffold was known long before, this specific derivative offered a new combination of functional groups—a carboxylic acid and a methyl group—expanding the possibilities for creating more complex molecules.

The general class of benzothiazoles has been a subject of scientific interest for over a century due to their wide range of applications, including in the development of dyes, polymers, and vulcanization accelerators. In recent decades, the focus has shifted towards their significant potential in medicinal chemistry, with many derivatives being investigated for various therapeutic activities.[3][4]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the cyclization of a substituted aniline derivative. The key precursor for this synthesis is 4-amino-3-mercaptobenzoic acid.

General Synthesis Pathway

The synthesis of this compound is achieved through the condensation reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride. This reaction is a specific example of the broader class of benzothiazole syntheses from o-aminothiophenols and carboxylic acid derivatives.

References

Theoretical Exploration of 2-Methyl-1,3-benzothiazole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate its molecular structure and properties. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines the established computational protocols based on studies of closely related benzothiazole derivatives. This guide serves as a roadmap for researchers seeking to perform and interpret theoretical studies on this and similar molecular systems, leveraging Density Functional Theory (DFT) and other computational tools to predict structural, electronic, and spectroscopic characteristics.

Introduction to this compound

Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are prominent scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The substituent groups on the benzothiazole core play a crucial role in modulating its biological activity and physicochemical properties. This compound (C₉H₇NO₂S, CAS No: 6941-28-2) incorporates a methyl group at the 2-position and a carboxylic acid group at the 6-position, which are expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the structure-property relationships of such molecules at an atomic level. These computational approaches can provide insights into molecular geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential surfaces, which are critical for rational drug design and materials engineering.

Theoretical Methodologies and Protocols

The following protocols are based on well-established computational methods for the theoretical study of benzothiazole derivatives.

Computational Details: A Standard Protocol

A robust and widely used method for studying organic molecules like this compound involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common choice that provides a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). The "tight" optimization criteria and an "ultrafine" integration grid are recommended for accurate results. The optimization process is complete when the forces on the atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

To predict the vibrational (infrared and Raman) spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Electronic Properties Analysis

Understanding the electronic properties is crucial for predicting a molecule's reactivity and its behavior in electronic devices.

Experimental Protocol: HOMO-LUMO and Molecular Electrostatic Potential (MEP) Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Spectroscopic Properties Simulation

Computational methods can predict various types of spectra, which can be used to interpret experimental data.

Experimental Protocol: NMR and UV-Vis Spectra Simulation

-

NMR Spectroscopy: The nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

-

UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level. This method provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths (λ_max) in the UV-Vis spectrum.

Predicted Structural and Electronic Properties

Based on theoretical studies of similar benzothiazole derivatives, we can anticipate the following for this compound.

Molecular Geometry

The optimized geometry is expected to be largely planar, with the benzothiazole ring system forming a rigid core. The carboxylic acid group may exhibit some rotational freedom around the C-C single bond connecting it to the benzene ring. Key geometric parameters that would be determined from a DFT optimization are bond lengths, bond angles, and dihedral angles. A selection of these parameters for the parent benzothiazole ring and the substituent groups are presented in Table 1 (with placeholder values for the target molecule, as a dedicated study is not available).

Table 1: Predicted Key Geometric Parameters of this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C-S (thiazole) | ~1.75 - 1.85 | |

| C=N (thiazole) | ~1.30 - 1.40 | |

| C-C (aromatic) | ~1.38 - 1.42 | |

| C=O (carboxyl) | ~1.20 - 1.25 | |

| C-O (carboxyl) | ~1.30 - 1.35 | |

| **Bond Angles (°) ** | ||

| C-S-C (thiazole) | ~88 - 92 | |

| C-N=C (thiazole) | ~110 - 115 | |

| O=C-O (carboxyl) | ~120 - 125 |

Electronic and Spectroscopic Data

The electronic and spectroscopic properties of this compound can be predicted and analyzed as follows.

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value/Observation |

| HOMO Energy | Negative value, indicating electron-donating ability. |

| LUMO Energy | Less negative value, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Expected to be in the range of 3-5 eV, indicating a stable molecule. |

| Dipole Moment | Non-zero value, indicating a polar molecule. |

| Key IR Frequencies (cm⁻¹) | C=O stretch (carboxylic acid): ~1700-1750 (strong) O-H stretch (carboxylic acid): ~2500-3300 (broad) C=N stretch (thiazole): ~1600-1650 Aromatic C-H stretch: ~3000-3100 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: ~7.0-8.5 Methyl protons: ~2.5-3.0 Carboxylic acid proton: >10 (broad) |

| ¹³C NMR Chemical Shifts (ppm) | Carboxylic carbon: ~165-185 Aromatic carbons: ~110-155 |

| λ_max (UV-Vis) | Expected to show absorptions in the UV region, likely between 250-350 nm. |

Visualizations

Visual representations are crucial for understanding complex molecular structures and computational workflows.

Caption: Molecular structure with atom numbering.

Caption: A typical DFT calculation workflow.

Caption: A hypothetical signaling pathway.

Conclusion

The Multifaceted Therapeutic Potential of Benzothiazole Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. When functionalized with a carboxylic acid moiety, these compounds exhibit enhanced potency and diverse mechanisms of action, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of benzothiazole carboxylic acids and their derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Benzothiazole Carboxylic Acids

The primary and most common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[1][2] This reaction can be carried out under various conditions, often employing dehydrating agents or catalysts to facilitate the cyclization.

Experimental Protocol: Synthesis of 2-Arylbenzothiazole-6-carboxylic Acid

This protocol describes a general procedure for the synthesis of a 2-arylbenzothiazole-6-carboxylic acid derivative.

Materials:

-

4-amino-3-mercaptobenzoic acid

-

Substituted benzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Hydrochloric acid (HCl) (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 4-amino-3-mercaptobenzoic acid (1 equivalent) and the desired substituted benzoic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) in excess to the flask to serve as both a catalyst and a solvent.

-

Heat the reaction mixture to 150-180°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it carefully into a beaker of ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with copious amounts of water to remove any remaining PPA and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-arylbenzothiazole-6-carboxylic acid.

-

Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Anticancer Activity

Benzothiazole carboxylic acids and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7][8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Substituted Benzothiazole with Nitro group | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [1] |

| 2-Substituted Benzothiazole with Fluorine group | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [1] |

| Phenylacetamide Benzothiazole (4d) | AsPC-1 (Pancreatic) | 7.66 | [9] |

| Phenylacetamide Benzothiazole (4d) | BxPC-3 (Pancreatic) | 3.99 | [9] |

| Phenylacetamide Benzothiazole (4d) | Capan-2 (Pancreatic) | 8.97 | [9] |

| Phenylacetamide Benzothiazole (4m) | AsPC-1 (Pancreatic) | 8.49 | [9] |

| Phenylacetamide Benzothiazole (4m) | BxPC-3 (Pancreatic) | 9.81 | [9] |

| Phenylacetamide Benzothiazole (4m) | Capan-2 (Pancreatic) | 13.33 | [9] |

| Imidazole based Benzothiazole (15) | Various | 10 | [4] |

| Thiazolidinone Benzothiazole (53) | HeLa (Cervical) | 9.76 | [4] |

| Naphthalimide Benzothiazole (66) | HT-29 (Colon) | 3.72 | [4] |

| Naphthalimide Benzothiazole (66) | A549 (Lung) | 4.074 | [4] |

| Naphthalimide Benzothiazole (66) | MCF-7 (Breast) | 7.91 | [4] |

| Naphthalimide Benzothiazole (67) | HT-29 (Colon) | 3.47 | [3] |

| Naphthalimide Benzothiazole (67) | A549 (Lung) | 3.89 | [3] |

| Naphthalimide Benzothiazole (67) | MCF-7 (Breast) | 5.08 | [3] |

| Pyrimidine based Benzothiazole (34) | Colo205 (Colon) | 5.04 | [3] |

| Pyridine acetamide Benzothiazole (29) | SKRB-3 (Breast) | 0.0012 | [3] |

| Pyridine acetamide Benzothiazole (29) | SW620 (Colon) | 0.0043 | [3] |

| Pyridine acetamide Benzothiazole (29) | A549 (Lung) | 0.044 | [3] |

| Pyridine acetamide Benzothiazole (29) | HepG2 (Liver) | 0.048 | [3] |

| Hydrazine based Benzothiazole (11) | HeLa (Cervical) | 2.41 | [4] |

| Hydrazine based Benzothiazole (11) | COS-7 (Kidney) | 4.31 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiazole carboxylic acid derivative (test compound)

-

Doxorubicin or Cisplatin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compound and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating several key signaling pathways.

Caption: Benzothiazole Carboxylic Acids' Anticancer Mechanisms.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[12][13][14][15] The presence of the benzothiazole nucleus is crucial for this activity, and substitutions on the ring system can significantly modulate the potency and spectrum of activity.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole amide (A07) | S. aureus | 15.6 | [16] |

| Benzothiazole amide (A07) | E. coli | 7.81 | [16] |

| Benzothiazole amide (A07) | S. typhi | 15.6 | [16] |

| Benzothiazole amide (A07) | K. pneumoniae | 3.91 | [16] |

| Heteroaryl Benzothiazole (2j) | E. coli | 230 | [13] |

| Heteroaryl Benzothiazole (2j) | S. typhimurium | 230 | [13] |

| Benzothiazole-based thiazolidinone (18) | P. aeruginosa | 100 | [14] |

| Benzothiazole Derivative (3) | S. aureus | 50-200 | [12] |

| Benzothiazole Derivative (3) | B. subtilis | 25-200 | [12] |

| Benzothiazole Derivative (3) | E. coli | 25-100 | [12] |

| Benzothiazole Derivative (4) | S. aureus | 50-200 | [12] |

| Benzothiazole Derivative (4) | B. subtilis | 25-200 | [12] |

| Benzothiazole Derivative (4) | E. coli | 25-100 | [12] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][17][18][19][20]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Benzothiazole carboxylic acid derivative (test compound)

-

Standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole)

-

Sterile cork borer

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a uniform lawn of growth.

-

Well Preparation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) and the standard drug solution into separate wells. A solvent control should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Caption: Agar Well Diffusion Assay Workflow.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[21][22][23][24][25][26][27][28]

Quantitative Data: Anti-inflammatory Activity

The following table shows the COX inhibitory activity of selected benzothiazole derivatives.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Benzothiazole-based thiazolidinone (#3) | LOX | 13 | [23] |

| 1,2-Benzothiazine derivative (36e) | mPGES-1 (human) | 0.0165 | [25] |

| 1,2-Benzothiazine derivative (36e) | mPGES-1 (rat) | 1.08 | [25] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of benzothiazole derivatives against COX-1 and COX-2 enzymes using a commercial enzyme immunoassay (EIA) kit.[26][28]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Benzothiazole carboxylic acid derivative (test compound)

-

Celecoxib or Indomethacin (standard inhibitor)

-

Assay buffer

-

EIA kit reagents (including colorimetric substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the EIA kit manufacturer's instructions. This includes diluting the enzymes, substrate, and preparing a standard curve.

-

Compound Preparation: Dissolve the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or standard inhibitor at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).

-

Detection: Stop the reaction and add the colorimetric substrate as per the kit's instructions. The intensity of the color developed is inversely proportional to the COX activity.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.

Caption: NF-κB Signaling Pathway Inhibition.

Conclusion

Benzothiazole carboxylic acids and their derivatives represent a versatile and highly promising class of compounds for the development of new therapeutics. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammatory conditions, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising molecules into clinical applications.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. asm.org [asm.org]

- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 19. apec.org [apec.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. thepharmajournal.com [thepharmajournal.com]

- 27. researchgate.net [researchgate.net]

- 28. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]

Navigating Research and Development: A Technical Guide to 2-Methyl-1,3-benzothiazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS No: 6941-28-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given its limited commercial availability, this guide focuses on a plausible synthetic route, potential research applications, and standardized experimental protocols for its biological evaluation.

Commercial Availability

The commercial availability of this compound for research purposes is limited, with few suppliers listing it as a stock item. Researchers should anticipate the need for custom synthesis or acquiring the compound from specialized chemical libraries. Below is a summary of findings from various chemical suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR (6941-28-2) | Not specified | Not specified | Part of a collection of unique chemicals; analytical data is not collected, and availability is not guaranteed.[1] |

| Crescent Chemical Company | CDS014069 | Not specified | 250 mg | Further details on stock and pricing require direct inquiry.[2] |

| Fisher Scientific | - | Not specified | 1 g | Listed as available from Sigma-Aldrich. |

Synthetic Protocol

Due to its sparse commercial availability, a reliable synthetic protocol is essential for researchers. The most direct and plausible route to this compound is through the condensation of 4-amino-3-mercaptobenzoic acid with an acetaldehyde equivalent, followed by oxidation. This method is a variation of the well-established Jacobson synthesis of benzothiazoles.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Amino-3-mercaptobenzoic acid

-

Acetaldehyde (or a stable equivalent like paraldehyde)

-

Nitrobenzene (as an oxidant and solvent)

-

Hexane

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) in nitrobenzene.

-

Addition of Reagent: To this solution, add acetaldehyde (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add hexane to the reaction mixture to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with hexane to remove residual nitrobenzene.

-

The crude solid is then dissolved in an aqueous solution of sodium bicarbonate.

-

The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining impurities.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the purified product.

-

-

Purification:

-

Filter the precipitated this compound.

-

Wash the solid with cold water.

-

Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to obtain the final pure compound.

-

Dry the purified product under vacuum.

-

Potential Research Applications and Experimental Protocols

The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] this compound, as a member of this class, holds potential for investigation in several therapeutic areas.

Key Areas of Investigation:

-

Antimicrobial Activity: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5] The presence of the carboxylic acid moiety allows for further derivatization to potentially enhance potency and spectrum of activity.

-

Anticancer Activity: Numerous 2-substituted benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The planar benzothiazole ring system can intercalate with DNA, and various substituents can modulate this interaction and target specific enzymes involved in cancer progression.

-

Anti-inflammatory Activity: Some benzothiazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key enzymes in the inflammatory cascade.[2]

Experimental Protocol: Screening for Antibacterial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials and Reagents:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Sterile pipette tips and tubes

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or the solvent used to dissolve the compound)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent). Also include a sterility control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Antimicrobial Screening Workflow

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Safety and Handling of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the user should always consult the most up-to-date Safety Data Sheet (SDS) for 2-Methyl-1,3-benzothiazole-6-carboxylic acid before handling.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data for the closely related compound, Benzothiazole-6-carboxylic acid, provides valuable insight into its potential hazards. Based on this analog, this compound should be handled as a substance that is hazardous.

GHS Hazard Classification (based on Benzothiazole-6-carboxylic acid):

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Appearance | Solid |

| CAS Number | 6941-28-2 |

Safe Handling and Storage

Due to its irritant properties and physical form as a powder, specific precautions must be taken when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is detailed in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially when handling the powder outside of a fume hood. |

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Handling Procedures

-

Avoid creating dust.

-

Use a scoop or spatula for transferring the powder.

-

Ensure all containers are clearly labeled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Protocol for Weighing and Handling Powdered this compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Record the weight.

-

-

Transfer:

-

Gently tap the weigh boat to transfer the powder into the reaction vessel or container.

-

Use a small amount of an appropriate solvent to rinse the weigh boat and ensure complete transfer if applicable.

-

-

Clean-up:

-

Wipe down the spatula and work surface with a damp cloth.

-

Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated hazardous waste container.

-

In Vitro Cytotoxicity Assay (MTT Assay) - Example Protocol

This protocol provides a general framework for assessing the cytotoxic potential of this compound.

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.

-

Treatment: Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill. For a dry powder, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust.

-

Clean the spill area with a suitable decontaminating agent.

-

Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Logical Workflow and Signaling Pathways

The following diagrams illustrate key logical workflows and potential signaling pathways related to the safe handling and biological effects of this compound.

Caption: Safe handling workflow for this compound.

Caption: Postulated signaling pathway for skin irritation.

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-1,3-benzothiazole-6-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-1,3-benzothiazole-6-carboxylic acid as a versatile building block in organic synthesis, with a focus on the preparation of biologically active molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in a variety of pharmacologically active agents. This core structure is associated with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The carboxylic acid functionality at the 6-position provides a convenient handle for synthetic modification, allowing for the facile introduction of various functional groups through esterification, amidation, and other coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a diverse array of derivatives. Its primary applications lie in the formation of amides and esters, which are common functional groups in drug molecules. These derivatives have shown promise as potent and selective inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Synthesis of Bioactive Amides